molecular formula C7H4ClFN2 B1593105 4-Chloro-6-fluoro-1H-indazole CAS No. 885520-32-1

4-Chloro-6-fluoro-1H-indazole

Cat. No. B1593105
M. Wt: 170.57 g/mol
InChI Key: CIAYVQROVAHGDM-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-1H-indazole (CFInd) is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. CFInd is a five-membered ring containing a chlorine atom and a fluorine atom, and is classified as an indazole. It is a colorless solid with a melting point of 180°C and has a molecular weight of 203.54 g/mol. CFInd has been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry.

Scientific Research Applications

Intermolecular Interactions and Chemical Properties

Research has delved into the intermolecular interactions of derivatives of 1,2,4-triazoles, showing the significance of different types of intermolecular interactions like C–H⋯O, C–H⋯π, and C–H⋯X (X = –F, –Cl) in the crystallization and stability of these compounds. These interactions are crucial for understanding the behavior of compounds like 4-Chloro-6-fluoro-1H-indazole in various solvents and conditions, which can be applied in drug design and material science for developing new materials with desired properties (Shukla et al., 2014).

Corrosion Inhibition

Triazole derivatives, including those related to 4-Chloro-6-fluoro-1H-indazole, have been synthesized and evaluated for their potential as corrosion inhibitors for metals in acidic media. Their adsorption behavior and efficiency in protecting metals highlight their applicability in industrial settings to prevent metal corrosion, thus extending the life of metal components in harsh environments (Li et al., 2007).

Biological Evaluation and Drug Discovery

Research into 5-(2-(trifluoromethyl)phenyl)indazoles, closely related to 4-Chloro-6-fluoro-1H-indazole, demonstrates their potential as antagonists for specific biological targets, such as the TRPA1 ion channel. These findings are crucial for drug discovery efforts aimed at treating pain and inflammation, showcasing the broader applicability of indazole derivatives in medicinal chemistry (Rooney et al., 2014).

Material Science and Fluorescence

In the realm of material science, indazole derivatives have been investigated for their properties as fluorophores. The development of donor-acceptor-type biheteroaryl fluorophores via oxidative C-H/C-H cross-coupling demonstrates the potential of indazole derivatives in creating materials with tunable fluorescence properties. This research has implications for the development of new fluorescent probes and materials for various applications, including bioimaging and sensors (Cheng et al., 2016).

Supramolecular Chemistry

The versatility of triazole rings, including structures like 4-Chloro-6-fluoro-1H-indazole, extends to supramolecular chemistry, where their ability to engage in diverse supramolecular interactions has been explored. These interactions are foundational for the construction of complex molecular architectures and materials with specific functions, paving the way for innovations in nanotechnology and material science (Schulze & Schubert, 2014).

properties

IUPAC Name

4-chloro-6-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAYVQROVAHGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646406
Record name 4-Chloro-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-1H-indazole

CAS RN

885520-32-1
Record name 4-Chloro-6-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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